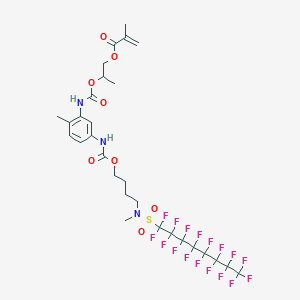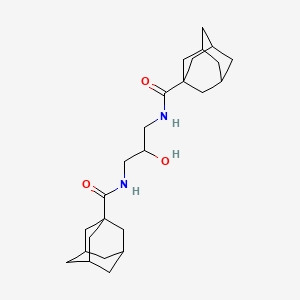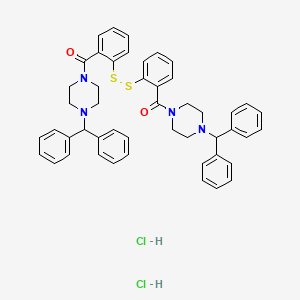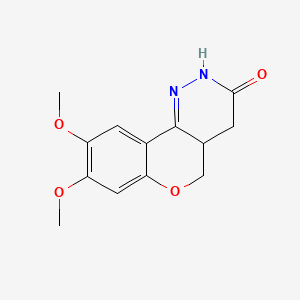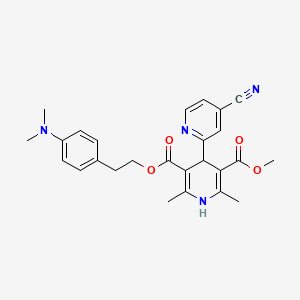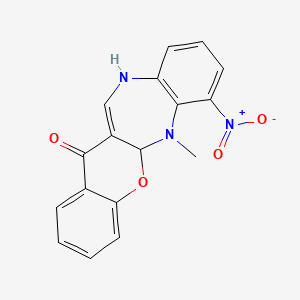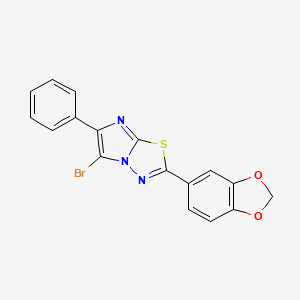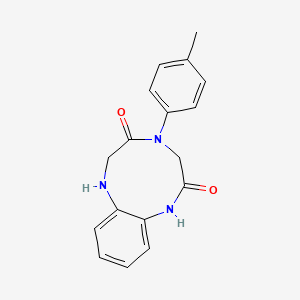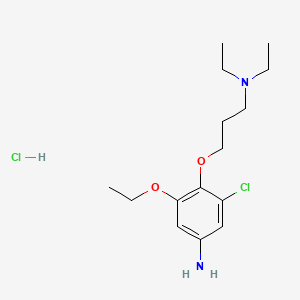
m-Phenetidine, 5-chloro-4-(3-(diethylamino)propoxy)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-Phenetidine, 5-chloro-4-(3-(diethylamino)propoxy)-, hydrochloride is a chemical compound with the CAS registry number 97593-67-4 . It is a derivative of m-Phenetidine and is characterized by the presence of a chloro group, a diethylamino group, and a propoxy group. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of m-Phenetidine, 5-chloro-4-(3-(diethylamino)propoxy)-, hydrochloride involves several steps. The starting material, m-Phenetidine, undergoes a series of reactions to introduce the chloro, diethylamino, and propoxy groups. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Análisis De Reacciones Químicas
m-Phenetidine, 5-chloro-4-(3-(diethylamino)propoxy)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The chloro group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of different substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
m-Phenetidine, 5-chloro-4-(3-(diethylamino)propoxy)-, hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of m-Phenetidine, 5-chloro-4-(3-(diethylamino)propoxy)-, hydrochloride involves its interaction with specific molecular targets. The diethylamino group is known to interact with various receptors and enzymes, leading to specific biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate certain biochemical processes .
Comparación Con Compuestos Similares
m-Phenetidine, 5-chloro-4-(3-(diethylamino)propoxy)-, hydrochloride can be compared with other similar compounds, such as:
3-chloro-4-[3-(diethylamino)propoxy]-5-ethoxyaniline hydrochloride: This compound has a similar structure but with an ethoxy group instead of a phenetidine group.
m-Phenetidine derivatives: Other derivatives of m-Phenetidine with different substituents can be compared to highlight the unique properties of the 5-chloro-4-(3-(diethylamino)propoxy)- derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
97593-67-4 |
|---|---|
Fórmula molecular |
C15H26Cl2N2O2 |
Peso molecular |
337.3 g/mol |
Nombre IUPAC |
3-chloro-4-[3-(diethylamino)propoxy]-5-ethoxyaniline;hydrochloride |
InChI |
InChI=1S/C15H25ClN2O2.ClH/c1-4-18(5-2)8-7-9-20-15-13(16)10-12(17)11-14(15)19-6-3;/h10-11H,4-9,17H2,1-3H3;1H |
Clave InChI |
SETUXQHZWZBATA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCOC1=C(C=C(C=C1Cl)N)OCC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


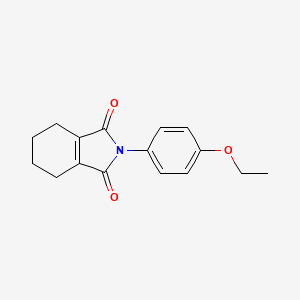
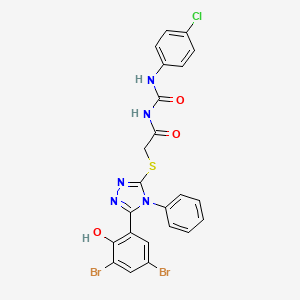
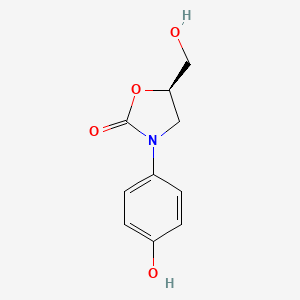
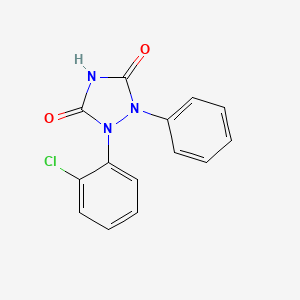
![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-[3-[2-(phenylmethoxy)ethyl]-1,2,4-oxadiazol-5-YL]phenyl]azo]nicotinonitrile](/img/structure/B12727253.png)
